Oxazolo[4,5-b]pyridine-2-thiol molecular weight and formula
Oxazolo[4,5-b]pyridine-2-thiol molecular weight and formula
An In-Depth Technical Guide to Oxazolo[4,5-b]pyridine-2-thiol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Oxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound of significant interest to the scientific and drug development community. Its rigid, fused-ring structure serves as a versatile scaffold in medicinal chemistry, enabling the design of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of its core molecular properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its established applications in modern drug discovery. As a key building block, understanding the chemistry and handling of this compound is crucial for researchers aiming to develop novel therapeutics.
Core Molecular Profile
The fundamental identity of a chemical compound is defined by its structure, weight, and nomenclature. Oxazolo[4,5-b]pyridine-2-thiol is most accurately represented by the molecular formula C₆H₄N₂OS and possesses a molecular weight of approximately 152.18 g/mol [1][2].
A critical aspect of this molecule's structure is its existence in a tautomeric equilibrium between the thiol and thione forms. The thione form, [3]oxazolo[4,5-b]pyridine-2(3H)-thione , is generally considered the more stable tautomer in the solid state and is reflected in its IUPAC name[1]. This equilibrium is crucial as it influences the compound's reactivity and its interactions in biological systems.
Caption: Thiol-Thione Tautomerism of the core molecule.
Table 1: Key Molecular Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₆H₄N₂OS | [1][2] |
| Molecular Weight | 152.18 g/mol | [1] |
| IUPAC Name | [3]oxazolo[4,5-b]pyridine-2(3H)-thione | [1] |
| CAS Number | 211949-57-4 | [2][3] |
| InChI Key | BRSZJWYJYOGBGK-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Boiling Point | 241-243 °C |
Synthesis and Purification
The synthesis of oxazolo[4,5-b]pyridine-2-thiol is reliably achieved through the cyclization of 2-amino-3-hydroxypyridine with a carbon disulfide equivalent. A well-established method utilizes potassium methyl xanthate (MeOCS₂K), prepared in situ, as the key reagent.[3]
Caption: Workflow for the synthesis of Oxazolo[4,5-b]pyridine-2-thiol.
Experimental Protocol: Synthesis of 2-Mercapto-oxazolo[4,5-b]pyridine
This protocol is adapted from established literature procedures.[3]
Materials:
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2-amino-3-hydroxypyridine
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
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Carbon disulfide (CS₂)
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Acetic acid
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Water (H₂O)
-
Reflux apparatus, filtration equipment
Procedure:
-
Reagent Preparation: Prepare the potassium methyl xanthate reagent by combining potassium hydroxide (6.2 g), methanol (96 ml), water (17.4 ml), and carbon disulfide (7.1 g).[3] Causality Note: This in situ formation provides the necessary C=S moiety for the subsequent cyclization reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-hydroxypyridine to the freshly prepared potassium methyl xanthate mixture.
-
Reflux: Heat the mixture to reflux and maintain for 20 hours.[3] Causality Note: The extended reflux period at elevated temperature provides the activation energy needed for the intramolecular cyclization and formation of the stable oxazole ring.
-
Work-up: After cooling, filter the reaction mixture to remove any insoluble byproducts.
-
Precipitation: Neutralize the filtrate with acetic acid. Causality Note: The product is soluble as its potassium salt in the basic reaction mixture. Neutralization protonates the molecule, causing it to precipitate out of the aqueous solution due to its lower solubility.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the collected solid thoroughly with water to remove residual salts and impurities, then dry to yield the final product.[3]
Physicochemical & Spectroscopic Characterization
Validating the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. A broad singlet corresponding to the N-H proton of the thione tautomer. |
| ¹³C NMR | Six distinct signals are expected. A signal at high chemical shift (>180 ppm) is characteristic of the C=S carbon in the thione form. Aromatic carbons will appear in the 110-160 ppm range. |
| FT-IR | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), C=N stretching (~1600 cm⁻¹), and a strong C=S stretching band (around 1100-1250 cm⁻¹). |
| Mass Spec. (HRMS) | A molecular ion peak [M+H]⁺ at m/z corresponding to 153.0121, confirming the molecular formula C₆H₅N₂OS⁺. |
Chemical Reactivity and Derivatization
The oxazolo[4,5-b]pyridine-2-thiol scaffold is a valuable starting material for further chemical modification, primarily through reactions involving the thiol/thione group. S-alkylation is a common first step to introduce linkers, which can then be used in subsequent reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry").
This derivatization is a cornerstone of its use in drug discovery, allowing for the rapid synthesis of compound libraries for screening.[4]
Caption: Common derivatization workflow for library synthesis.
Significance and Applications in Medicinal Chemistry
The oxazolo[4,5-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal framework for binding to enzyme active sites and receptors.
Key Therapeutic Areas:
-
SIRT1 Activation: Derivatives of oxazolo[4,5-b]pyridine have been identified as novel, potent activators of SIRT1, an NAD⁺-dependent protein deacetylase.[5] SIRT1 activation is a therapeutic strategy for metabolic diseases, including type 2 diabetes, by improving glucose homeostasis and insulin sensitivity.[5][6]
-
Anti-inflammatory Agents: The related oxazolo[4,5-b]pyridin-2-one scaffold has been used to synthesize 1,2,3-triazole derivatives that act as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[7] Inhibition of GSK-3β has been shown to reduce the production of pro-inflammatory mediators, demonstrating significant anti-inflammatory potential.[7]
-
Antimicrobial Development: The core structure can be functionalized to create compounds with antimicrobial properties. For instance, linking it to 1,2,3-triazoles has yielded derivatives with activity against pathogenic bacteria and fungi.[4]
-
General Bioactivity: The broader class of oxazolopyridines has been investigated for a range of biological activities, including analgesic and antipyretic properties.[8] The pyridine ring is a common feature in many FDA-approved drugs, enhancing properties like water solubility and pharmacological activity.[9]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Oxazolo[4,5-b]pyridine-2-thiol is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Always consult the full Safety Data Sheet (SDS) before handling this compound.
References
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(1,3)Oxazolo(4,5-b)pyridine-2-thiol. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 2-mercapto-oxazolo[4,5-b]pyridine. PrepChem.com. [Link]
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Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. [Link]
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Oxazolo[4,5-b]pyridine-2-thiol. Acros Pharmatech. [Link]
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Oxazolo[4,5-b]pyridin-2(3H)-one. MySkinRecipes. [Link]
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Oxazolo(4,5-b)pyridin-2(3H)-one. PubChem, National Center for Biotechnology Information. [Link]
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SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. [Link]
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Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. [Link]
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Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. [Link]
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Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]
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Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
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Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. ResearchGate. [Link]
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Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. PubMed. [Link]
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